molecular formula C10H10N2O2 B1270440 (R)-3-Amino-3-(4-cyanophenyl)propanoic acid CAS No. 738606-24-1

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid

Cat. No.: B1270440
CAS No.: 738606-24-1
M. Wt: 190.2 g/mol
InChI Key: JFPLLJRLBHIJPS-SECBINFHSA-N
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Description

®-3-Amino-3-(4-cyanophenyl)propanoic acid is a chiral amino acid derivative with a cyanophenyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-cyanophenyl)propanoic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of ®-3-Amino-3-(4-cyanophenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and solid supports like aluminum oxide can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and cyano groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds with modified functional groups.

Scientific Research Applications

®-3-Amino-3-(4-cyanophenyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying amino acid interactions and reactivity.

    Biology: The compound is used in biochemical studies to understand the roles of amino acids in biological systems.

    Industry: The compound is utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-cyanophenyl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s amino and cyano groups play crucial roles in its reactivity and interactions with other molecules. These interactions can influence biochemical pathways and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-3-(4-cyanophenyl)propanoic acid is unique due to its chiral center and the presence of both amino and cyano groups. These features make it a valuable compound for studying stereochemistry and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

(3R)-3-amino-3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPLLJRLBHIJPS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363442
Record name (3R)-3-Amino-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

738606-24-1
Record name (3R)-3-Amino-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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